Nupharidine

Description

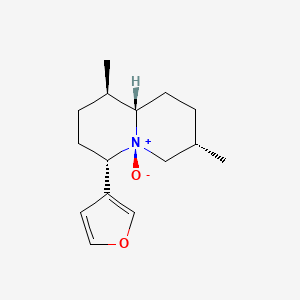

Structure

2D Structure

3D Structure

Properties

CAS No. |

468-89-3 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium |

InChI |

InChI=1S/C15H23NO2/c1-11-3-5-14-12(2)4-6-15(16(14,17)9-11)13-7-8-18-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3/t11-,12+,14-,15-,16+/m0/s1 |

InChI Key |

HISDAJRMKAJROU-PTNZTPPNSA-N |

SMILES |

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H](CC[C@H]([N@+]2(C1)[O-])C3=COC=C3)C |

Canonical SMILES |

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |

Other CAS No. |

468-89-3 |

Origin of Product |

United States |

Foundational & Exploratory

The Alkaloid Nupharidine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine is a sesquiterpene quinolizidine (B1214090) alkaloid found in aquatic plants of the genus Nuphar. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies related to this compound and its associated alkaloids. Due to the limited availability of specific quantitative and mechanistic data for this compound, this guide also incorporates information on the broader class of Nuphar alkaloids, particularly the well-studied dimeric thioalkaloids, to provide a more complete picture for researchers. This document includes available quantitative data, detailed experimental protocols for extraction and analysis, and visualizations of the biosynthetic pathway of related alkaloids and a key signaling pathway affected by Nuphar alkaloids.

Natural Sources and Distribution of this compound

This compound is primarily isolated from aquatic perennial herbs of the genus Nuphar, which belongs to the Nymphaeaceae family.[1] These plants, commonly known as yellow pond-lilies or spatterdocks, are distributed across the temperate to subarctic regions of the Northern Hemisphere.

The main species reported to contain this compound and related alkaloids include:

-

Nuphar lutea (Yellow Water-Lily)

-

Nuphar pumila (Dwarf Water Lily)

-

Nuphar japonica

-

Nuphar microphylla [2]

While this compound can be found throughout the plant, the highest concentrations of Nuphar alkaloids are typically localized in the rhizomes and roots.

Quantitative Distribution of Nuphar Alkaloids

Specific quantitative data for this compound concentration in different Nuphar species and their various parts is not extensively reported in publicly available literature. However, studies on the total alkaloid content provide an indication of the potential yield.

| Plant Species | Plant Part | Total Alkaloid Content (% of dry weight) | Specific this compound Content | Reference |

| Nuphar lutea | Rhizome | ~2.7% | Not Specified | N/A |

Note: The available data often refers to the total alkaloid mixture rather than specifying the concentration of this compound alone.

Biosynthesis of this compound

This compound, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The general pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which then undergoes a series of cyclization and modification reactions to form the characteristic quinolizidine ring structure.

Experimental Protocols

Extraction of Total Nuphar Alkaloids from Rhizomes

This protocol outlines a general method for the extraction of total alkaloids from Nuphar lutea rhizomes.

Materials:

-

Dried and powdered Nuphar lutea rhizomes

-

0.05 M Sulfuric Acid

-

Ammonia (B1221849) solution (25%)

-

Dichloromethane (B109758) (or Chloroform)

-

Anhydrous Sodium Sulfate (B86663)

-

Rotary evaporator

-

Centrifuge

-

pH meter or pH strips

Procedure:

-

Maceration: Weigh 100 g of dried, powdered Nuphar lutea rhizomes and place into a flask. Add 500 mL of methanol and allow to macerate for 48 hours at room temperature with occasional shaking.

-

Filtration: Filter the methanolic extract through filter paper. Collect the filtrate and re-extract the plant material with another 300 mL of methanol for 24 hours.

-

Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the crude extract in 200 mL of 0.05 M sulfuric acid. b. Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers. c. Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution. d. Extract the now alkaline aqueous solution with 3 x 100 mL of dichloromethane. The free alkaloid bases will move into the organic layer.

-

Drying and Final Evaporation: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield the crude total alkaloid extract.

Quantification of Nuphar Alkaloids by LC-MS/MS

This protocol provides a general framework for the quantification of Nuphar alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and validation will be necessary for specific alkaloids like this compound.

Instrumentation and Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard (if available) in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the LC-MS/MS system.

-

Quantification: Identify the peaks by retention time and specific MRM transitions. Quantify the amount of the alkaloid in the samples by comparing the peak areas to the calibration curve generated from the standards.

Signaling Pathway Inhibition by Nuphar Alkaloids

While the specific molecular targets of this compound are not well-elucidated, research on other prominent Nuphar alkaloids has revealed significant biological activity. Notably, the dimeric sesquiterpene thioalkaloid 6,6′-dihydroxythiobithis compound (DTBN), also isolated from Nuphar lutea, has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of inflammation, immune responses, and cell survival.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Nuphar thioalkaloids have been shown to inhibit this process, preventing the nuclear translocation of NF-κB subunits.[1][4]

Conclusion

This compound and its related alkaloids from the genus Nuphar represent a promising area of natural product research. While this compound-specific data on quantification and mechanism of action are still emerging, the methodologies and biological insights gained from the study of the broader class of Nuphar alkaloids provide a solid foundation for future investigations. The protocols and pathways detailed in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of these unique compounds. Further research is warranted to isolate and characterize this compound in greater detail, to quantify its presence in various natural sources, and to elucidate its specific molecular targets and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. A Nuphar lutea plant active ingredient, 6,6′-dihydroxythiobithis compound, ameliorates kidney damage and inflammation in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Pathway of Nupharidine Biosynthesis in Nuphar Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a prominent member of the C15 quinolizidine (B1214090) alkaloids, is a characteristic secondary metabolite of aquatic plants belonging to the Nuphar genus, commonly known as water lilies. These alkaloids, including this compound and its dimeric counterparts, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, neuroprotective, and cytotoxic properties. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the synthesis of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing from established principles of quinolizidine alkaloid formation and available literature. While the complete enzymatic cascade in Nuphar species remains to be fully elucidated, this document synthesizes the putative steps, highlights key intermediates, and outlines the experimental methodologies crucial for further investigation.

The Core Biosynthetic Route: From Lysine (B10760008) to the Quinolizidine Scaffold

The biosynthesis of this compound, like other quinolizidine alkaloids, commences with the amino acid L-lysine as the primary precursor. The initial steps leading to the formation of the core quinolizidine ring system are believed to follow a well-established pathway observed in other plant species.

The foundational steps are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzymatic decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).

-

Oxidative Deamination: Cadaverine subsequently undergoes oxidative deamination, a reaction catalyzed by a copper-containing amine oxidase, to form 5-aminopentanal (B1222117).

-

Cyclization to Δ¹-Piperideine: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine. This intermediate serves as a crucial branching point for the synthesis of various piperidine (B6355638) and quinolizidine alkaloids.

-

Formation of the Quinolizidine Skeleton: The precise mechanism for the construction of the bicyclic quinolizidine skeleton from Δ¹-piperideine in Nuphar is not definitively established. However, based on studies in other quinolizidine alkaloid-producing plants, it is hypothesized to involve the dimerization of Δ¹-piperideine units, followed by a series of cyclization and rearrangement reactions to form the characteristic quinolizidine ring system.

The Uncharted Territory: Tailoring Steps in this compound Biosynthesis

The later stages of the this compound biosynthetic pathway, which involve the introduction of the characteristic furan (B31954) ring and the stereospecific placement of methyl groups, are the least understood aspects. These "tailoring" steps are what confer the unique chemical identity to this compound.

Formation of the Furan Ring: The biogenetic origin of the 3-furyl group attached to the quinolizidine core is a key unanswered question. Several hypotheses exist, including:

-

Modification of a Lysine-Derived Side Chain: It is possible that a second lysine-derived unit or another precursor molecule is incorporated and subsequently modified to form the furan ring.

-

Rearrangement of an Isoprenoid Precursor: Another possibility involves the incorporation of a C5 isoprenoid unit, such as isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP), which then undergoes enzymatic rearrangement and cyclization to form the furan moiety. Isotopic labeling studies are essential to confirm the origin of the carbon atoms constituting the furan ring.

Methylation and Stereochemistry: The this compound molecule possesses two methyl groups at specific stereocenters. These methylations are likely catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. The stereospecificity of these enzymes is critical in determining the final conformation of the this compound molecule, which in turn dictates its biological activity. The identification and characterization of these methyltransferases are crucial for understanding the complete biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the available evidence and analogies to other quinolizidine alkaloid pathways, a putative biosynthetic pathway for this compound is presented below. It is important to note that the intermediates and enzymes in the later stages are largely hypothetical and await experimental validation.

Caption: A proposed biosynthetic pathway for this compound in Nuphar species.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound in the scientific literature. Information on enzyme kinetics, precursor incorporation rates, and intermediate concentrations is not available. This represents a major gap in our understanding of the pathway's regulation and efficiency. Future research should prioritize obtaining such data to build a more complete picture of this compound biosynthesis.

| Parameter | Value | Method of Determination | Reference |

| Enzyme Kinetics | |||

| Lysine Decarboxylase (LDC) from Nuphar sp. | |||

| Km (Lysine) | Not Reported | Enzyme Assay | - |

| Vmax | Not Reported | Enzyme Assay | - |

| Other Pathway Enzymes | Not Reported | Enzyme Assay | - |

| Precursor Incorporation Rates | |||

| ¹⁴C-Lysine incorporation into this compound | Not Reported | Isotopic Labeling | - |

| ¹³C-Acetate incorporation into furan ring | Not Reported | Isotopic Labeling | - |

| Intermediate Concentrations | |||

| Cadaverine in Nuphar tissue | Not Reported | LC-MS/GC-MS | - |

| Δ¹-Piperideine in Nuphar tissue | Not Reported | LC-MS/GC-MS | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments that are essential for advancing our knowledge in this area.

Isotopic Labeling Studies to Trace Precursors

Objective: To identify the metabolic precursors of the quinolizidine and furan moieties of this compound.

Protocol:

-

Precursor Selection: Synthesize or procure isotopically labeled precursors, such as ¹⁴C-lysine, ¹³C-lysine, ¹³C-acetate, and ¹³C- or ²H-labeled isoprenoid precursors (e.g., mevalonate (B85504) or 1-deoxy-D-xylulose 5-phosphate).

-

Plant Material: Use young, actively growing Nuphar plants or rhizome sections.

-

Administration of Labeled Precursors: Administer the labeled compounds to the plant material through various methods, such as feeding through the roots, injection into the rhizome, or incubation with tissue slices.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period (e.g., 24-72 hours).

-

Alkaloid Extraction: Harvest the plant tissue and perform a standard alkaloid extraction procedure using organic solvents.

-

Purification of this compound: Isolate and purify this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Analysis:

-

For ¹⁴C-labeled precursors, determine the incorporation of radioactivity into this compound using liquid scintillation counting.

-

For ¹³C-labeled precursors, analyze the purified this compound using ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C-enrichment. Mass spectrometry (MS) can also be used to analyze the mass shift due to isotope incorporation.

-

-

Data Interpretation: The pattern of isotope incorporation will provide direct evidence for the biosynthetic origin of different parts of the this compound molecule.

Enzyme Isolation and Characterization

Objective: To isolate and characterize the enzymes involved in the this compound biosynthetic pathway.

Protocol:

-

Plant Material: Use fresh or frozen Nuphar tissue, preferably from a developmental stage with high alkaloid accumulation.

-

Protein Extraction: Homogenize the plant tissue in a suitable extraction buffer containing protease inhibitors and antioxidants.

-

Protein Fractionation: Subject the crude protein extract to a series of purification steps, including ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography.

-

Enzyme Assays: At each purification step, assay the fractions for the desired enzymatic activity. For example, to identify lysine decarboxylase, incubate the fractions with ¹⁴C-lysine and measure the production of ¹⁴C-cadaverine. For later pathway enzymes, hypothesized substrates (which may need to be chemically synthesized) can be used.

-

Enzyme Identification: Once a highly purified active fraction is obtained, identify the protein(s) using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by protein sequencing or mass spectrometry (e.g., LC-MS/MS).

-

Gene Cloning: Based on the protein sequence information, design primers to clone the corresponding gene from a Nuphar cDNA library.

-

Heterologous Expression and Characterization: Express the cloned gene in a suitable heterologous host (e.g., E. coli, yeast). Purify the recombinant enzyme and characterize its kinetic properties (Km, Vmax, optimal pH, and temperature) and substrate specificity.

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Nuphar species presents a fascinating yet largely unexplored area of plant secondary metabolism. While the early steps involving the conversion of lysine to the quinolizidine core are likely conserved, the subsequent tailoring reactions that introduce the furan ring and methyl groups remain a scientific frontier. The lack of quantitative data and characterized enzymes underscores the need for focused research in this area.

Future investigations should prioritize:

-

Comprehensive Isotopic Labeling Studies: To definitively establish the origin of all carbon and nitrogen atoms in the this compound molecule, particularly those of the furan ring.

-

Transcriptome and Genome Sequencing of Nuphar Species: To identify candidate genes encoding the biosynthetic enzymes, especially methyltransferases and enzymes potentially involved in furan ring formation.

-

Functional Genomics Approaches: Including virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Nuphar (if a transformation system can be established) to validate the function of candidate genes in vivo.

-

Heterologous Reconstitution of the Pathway: The ultimate confirmation of the pathway will come from the successful reconstitution of this compound biosynthesis in a heterologous host, such as yeast or Nicotiana benthamiana.

By employing the experimental strategies outlined in this guide, researchers can systematically unravel the intricacies of this compound biosynthesis. This knowledge will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production and diversification of these medicinally important alkaloids.

The Chemical Architecture of Nupharidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a sesquiterpenoid quinolizidine (B1214090) alkaloid, represents a class of natural products with a complex chemical structure and intriguing biological potential. Found in aquatic plants of the Nuphar genus, commonly known as water lilies, these compounds have drawn the attention of the scientific community for their unique stereochemistry and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Chemical Structure and Stereochemistry

This compound is a polycyclic alkaloid characterized by a quinolizidine core substituted with a furan (B31954) ring and two methyl groups. Its molecular formula is C₁₅H₂₃NO₂.[1][2] The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2]

The absolute stereochemistry of this compound has been established as (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium .[1][2] This specific arrangement of chiral centers is crucial for its biological activity and distinguishes it from its various stereoisomers. The quinolizidine ring system in this compound exists in a stable trans-fused conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₂ | [1][2] |

| Molecular Weight | 249.35 g/mol | [1][2] |

| IUPAC Name | (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium | [1][2] |

| CAS Number | 468-89-3 | [2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃. Data from LaLonde, R. T., et al. (1975).[3]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 35.6 |

| C-2 | 31.2 |

| C-3 | 22.9 |

| C-4 | 45.1 |

| C-6 | 60.9 |

| C-7 | 30.7 |

| C-8 | 26.5 |

| C-9 | 34.5 |

| C-10 | 69.8 |

| C-1' (C-7 Methyl) | 18.9 |

| C-1'' (C-1 Methyl) | 16.0 |

| C-2' (Furan) | 125.4 |

| C-3' (Furan) | 109.8 |

| C-4' (Furan) | 143.1 |

| C-5' (Furan) | 139.0 |

Note: A specific X-ray crystallography report with detailed unit cell parameters for this compound could not be retrieved from the searched sources.

Experimental Protocols

General Protocol for the Isolation and Purification of Nuphar Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from Nuphar species, which would include this compound.

1. Extraction:

- Dried and powdered plant material (e.g., rhizomes or leaves of Nuphar lutea) is subjected to extraction with a suitable organic solvent, typically methanol, for an extended period.

- The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Extraction:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.

- This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities.

- The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

- The basic aqueous solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the free alkaloids.

3. Chromatographic Purification:

- The crude alkaloid mixture obtained is subjected to column chromatography over silica (B1680970) gel or alumina.

- A gradient elution system with increasing polarity, often a mixture of solvents like hexane, ethyl acetate, and methanol, is employed to separate the individual alkaloids.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

General Protocol for Structural Elucidation of Quinolizidine Alkaloids

The structural elucidation of a quinolizidine alkaloid like this compound typically follows a systematic analytical workflow.

1. Purity Assessment:

- The purity of the isolated compound is assessed using techniques like HPLC and TLC.

2. Molecular Formula Determination:

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

3. Spectroscopic Analysis:

- UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as the furan ring in this compound.

- Infrared (IR) Spectroscopy: Helps in the identification of functional groups (e.g., C-O, C-N, C-H bonds).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

- ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

- ¹³C NMR: Reveals the number of carbon atoms and their chemical environment.

- 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

- NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

4. X-ray Crystallography:

- If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure, including the absolute stereochemistry.

Signaling Pathway and Workflow Diagrams

Inhibition of NF-κB Signaling Pathway by Nuphar Alkaloids

While the specific signaling pathways of this compound are not extensively detailed, related Nuphar alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Nupharidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a quinolizidine (B1214090) alkaloid primarily sourced from the Nuphar genus of aquatic plants, has garnered significant scientific interest due to its complex molecular structure and potential pharmacological activities. A thorough understanding of its physicochemical properties and stability profile is paramount for its advancement in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the study and development of this compound-based therapeutics.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and for the rational design of dosage forms. The key physicochemical parameters of this compound are summarized below.

General Properties

This compound presents as a crystalline solid and is characterized by the following identifiers:

| Property | Value |

| IUPAC Name | (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium[1] |

| CAS Number | 468-89-3[1] |

| Molecular Formula | C₁₅H₂₃NO₂[1] |

| Molecular Weight | 249.35 g/mol [1] |

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound's physicochemical properties. It is important to note that while some values are experimentally determined, others are computationally predicted and should be considered as such.

| Property | Value | Source |

| Melting Point | 221 °C | Experimental |

| Boiling Point | Not experimentally determined | Predicted |

| pKa | Not experimentally determined | Predicted |

| logP (XLogP3) | 2.9 | Computed by PubChem[1] |

| Solubility in Water | Limited | Qualitative[2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and methanol | Qualitative[2] |

Stability Profile

The stability of a potential drug candidate is a critical factor that influences its shelf-life, formulation, and ultimately its safety and efficacy.

pH Stability

This compound is reported to be stable under standard laboratory conditions. However, it may undergo degradation when exposed to strong acidic or basic conditions[2]. The tertiary amine oxide and the furan (B31954) ring in its structure are potential sites for acid- or base-catalyzed hydrolysis or rearrangement.

Thermal Stability

Specific studies on the thermal degradation of this compound are not widely available in the public domain. However, as a crystalline solid with a relatively high melting point, it is expected to be reasonably stable at ambient temperatures. Forced degradation studies at elevated temperatures are necessary to fully characterize its thermal lability.

Photostability

The photostability of this compound has not been extensively reported. The presence of chromophores in its structure suggests a potential for photodegradation upon exposure to light. Formal photostability testing according to ICH guidelines is recommended to assess this aspect.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical and stability parameters of quinolizidine alkaloids like this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of finely powdered this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

-

Preparation of Solutions: A standard solution of this compound in n-octanol is prepared.

-

Partitioning: A known volume of the n-octanol solution is mixed with an equal volume of water in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of this compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in n-octanol to its concentration in water. The logP is the logarithm of this value.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Acid Hydrolysis: this compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: this compound is treated with a basic solution (e.g., 0.1 M NaOH) under similar controlled temperature and time conditions.

-

Oxidative Degradation: this compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: A solid sample of this compound is exposed to high temperatures (e.g., 80°C) for an extended period.

-

Photodegradation: this compound, both as a solid and in solution, is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualization of Relevant Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways potentially modulated by Nuphar alkaloids and generalized experimental workflows.

Caption: BAX/BAK-Independent Apoptosis Pathway Induced by Nuphar Alkaloids.

Caption: General NF-κB Signaling Pathway and Potential Inhibition by Nuphar Alkaloids.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Potential Antagonism.

Caption: General Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties and stability of this compound. While foundational data is available, further quantitative experimental studies are necessary to fully elucidate its boiling point, pKa, and solubility in various pharmaceutically relevant solvents. Comprehensive forced degradation studies are also crucial for a complete understanding of its stability profile. The provided experimental protocols and workflow diagrams offer a framework for conducting such investigations. A deeper understanding of these parameters will be instrumental in advancing this compound through the drug development pipeline.

References

The Historical Discovery and Isolation of Nupharidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a sesquiterpenoid quinolizidine (B1214090) alkaloid, is a fascinating natural product with a rich history of discovery and a growing body of research into its biological activities. First identified from the yellow water lily, Nuphar lutea, its structural elucidation in the mid-20th century was a testament to the burgeoning power of spectroscopic techniques. This technical guide provides an in-depth exploration of the historical discovery, isolation, and structural characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It details the experimental protocols of the era, presents key quantitative data in a structured format, and visualizes the logical workflow and a putative signaling pathway based on the activities of related Nuphar alkaloids.

Historical Context and Discovery

The investigation into the chemical constituents of Nuphar species began in the early 20th century, with initial studies identifying crude alkaloid mixtures. However, it was not until the advent of modern chromatographic and spectroscopic techniques in the 1960s and 1970s that the definitive isolation and structural elucidation of individual alkaloids like this compound became possible. The period between 1968 and 1971 marked a significant breakthrough in understanding the structure of this compound, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key contributions during this era were made by researchers such as R. T. LaLonde and his collaborators, whose work, often published in the Canadian Journal of Chemistry, laid the foundation for our current understanding of Nuphar alkaloids.

This compound is primarily isolated from aquatic plants of the Nuphar genus, such as Nuphar lutea (yellow water lily) and Nuphar pumila.[1] These plants have a history of use in traditional medicine, which spurred scientific interest in their chemical composition.

Experimental Protocols: Isolation and Characterization

While the precise, step-by-step protocols from the initial isolation of this compound in the late 1960s are not exhaustively detailed in a single source, a representative procedure can be reconstructed based on the general methods for alkaloid extraction and purification of that time, combined with specific details from later work on Nuphar alkaloids.

General Isolation Workflow

The isolation of this compound from its natural source, Nuphar lutea, typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation.

Detailed Methodologies

Plant Material Collection and Preparation: Rhizomes of Nuphar lutea are collected, washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature over several days. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

Acid-Base Partitioning:

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then acidified with an aqueous acid (e.g., 2M HCl) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then made basic (e.g., with NH₄OH to pH 9-10).

-

The free-base alkaloids are then extracted back into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude alkaloid mixture.

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography for separation. While modern techniques utilize silica (B1680970) gel or alumina (B75360) with various solvent systems, early isolations likely employed alumina.

-

Stationary Phase: Alumina (neutral, activity grade III)

-

Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, diethyl ether, and methanol, would be used to elute the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

Purification: Fractions enriched with this compound are further purified using techniques such as preparative TLC or recrystallization to yield the pure compound.

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic methods, with NMR and Mass Spectrometry being paramount.

Mass Spectrometry

Early mass spectrometry provided the molecular weight of this compound and key fragmentation patterns that gave clues to its quinolizidine core structure.

| Property | Value |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| Exact Mass | 249.172878976 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR were instrumental in determining the precise connectivity and stereochemistry of this compound. The ¹³C NMR data, in particular, was critical for assigning the carbon skeleton.

Table 1: ¹³C NMR Chemical Shifts of this compound

Data from LaLonde et al., Can. J. Chem. 53, 1714 (1975) in CDCl₃[2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 35.1 |

| C-2 | 26.9 |

| C-3 | 29.4 |

| C-4 | 67.5 |

| C-6 | 59.8 |

| C-7 | 35.1 |

| C-8 | 29.4 |

| C-9 | 26.9 |

| C-10 | 59.8 |

| C-1' (CH₃) | 18.0 |

| C-7' (CH₃) | 18.0 |

| C-2' (Furan) | 125.1 |

| C-3' (Furan) | 110.8 |

| C-4' (Furan) | 142.8 |

| C-5' (Furan) | 139.0 |

Putative Biological Activity and Signaling Pathway

While research on the specific signaling pathways of this compound is ongoing, studies on closely related Nuphar alkaloids, particularly the dimeric sesquiterpene thioalkaloids, have shed light on their potential mechanisms of action. These compounds have been shown to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cells.[3][4][5][6][7][8][9] It is plausible that this compound may exert similar, albeit potentially less potent, effects.

Based on the activity of related Nuphar alkaloids, a putative signaling pathway involving the inhibition of NF-κB and induction of apoptosis is proposed below.

References

- 1. This compound | C15H23NO2 | CID 9548786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Nuphar alkaloids induce very rapid apoptosis through a novel caspase dependent but BAX/BAK independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. A Nuphar lutea plant active ingredient, 6,6′-dihydroxythiobithis compound, ameliorates kidney damage and inflammation in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Nupharidine: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a prominent member of the sesquiterpenoid quinolizidine (B1214090) alkaloids found in aquatic Nuphar species, plays a significant role in the plant's defense against a variety of biological threats. This technical guide provides an in-depth examination of the chemical properties, biosynthetic origins, and multifaceted defensive functions of this compound. It explores its action against herbivores, pathogens, and competing flora through mechanisms such as feeding deterrence, antimicrobial activity, and allelopathy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways potentially involved in the plant's defense response, offering a valuable resource for researchers in phytochemistry, chemical ecology, and pharmacology.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of environmental pressures, including herbivory, pathogenic microorganisms, and competition from other plants. Secondary metabolites are central to these defense strategies. Among these, alkaloids represent a large and diverse group of nitrogen-containing compounds with potent biological activities.

This compound is a sesquiterpenoid quinolizidine alkaloid predominantly found in aquatic plants of the genus Nuphar, commonly known as water lilies. These compounds are characterized by their complex polycyclic structures and are believed to be key components of the plant's constitutive defense system. The ecological significance of this compound and related alkaloids is primarily attributed to their role in deterring herbivores and inhibiting the growth of competing organisms through allelopathic interactions. This guide delves into the technical details of this compound's function in plant defense, providing researchers with a foundational understanding for future studies and potential applications.

Chemical Properties and Biosynthesis of this compound

This compound belongs to the class of quinolizidine alkaloids, which are characterized by a core structure of two fused six-membered rings containing a nitrogen atom.

Chemical Structure:

-

Formula: C15H23NO2

-

Molar Mass: 249.35 g/mol

-

Class: Sesquiterpenoid Quinolizidine Alkaloid

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. The initial committed step is the decarboxylation of lysine (B10760008) to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). Through a series of cyclization and modification reactions, the characteristic tetracyclic quinolizidine skeleton is formed. While the complete biosynthetic pathway of this compound is not fully elucidated, it is understood to be derived from this core pathway, with further modifications leading to its final structure.

Spectroscopic and Biosynthetic Profile of Nupharidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nupharidine, a quinolizidine (B1214090) alkaloid of interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data:

The ¹³C NMR spectrum of this compound provides detailed information about the carbon skeleton of the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom. The data presented below is based on studies of Nuphar alkaloids.[1][2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 35.5 |

| C-2 | 26.8 |

| C-3 | 29.8 |

| C-4 | 42.1 |

| C-6 | 68.1 |

| C-7 | 60.5 |

| C-8 | 29.8 |

| C-9 | 35.5 |

| C-10 | 60.5 |

| C-1' (C7-CH₃) | 19.5 |

| C-1'' (C1-CH₃) | 15.0 |

| C-2' (Furan) | 139.0 |

| C-3' (Furan) | 125.0 |

| C-4' (Furan) | 109.0 |

| C-5' (Furan) | 143.0 |

¹H NMR Data:

| Proton(s) | Expected Chemical Shift Range (δ, ppm) |

| Furan Protons | 6.0 - 7.5 |

| Protons α to Nitrogen | 2.5 - 4.0 |

| Quinolizidine Ring Protons | 1.0 - 2.5 |

| Methyl Protons | 0.8 - 1.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Molecular Weight and Exact Mass:

| Parameter | Value |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol [5] |

| Exact Mass | 249.172878976 Da[5] |

Fragmentation Pattern:

A specific high-resolution mass spectrum with a detailed fragmentation analysis for this compound is not available in the reviewed literature. However, the fragmentation of quinolizidine alkaloids typically involves the cleavage of the quinolizidine ring system. Common fragmentation pathways for related alkaloids include the loss of the furan-containing side chain and characteristic cleavages of the heterocyclic rings.[6][7][8][9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorptions:

While a specific IR spectrum for this compound is not provided in the searched literature, the characteristic absorption frequencies for its constituent functional groups can be predicted.[11][12][13][14][15]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

| C=C (Furan) Stretch | 1500 - 1600 |

| C-O (Furan) Stretch | 1000 - 1300 |

| N-O (N-oxide) Stretch | 950 - 970 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinolizidine alkaloids like this compound, based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Parameters:

-

Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei.

-

Number of Scans (ns): 1024 to 10240 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Approximately 200-250 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard one-dimensional ¹H NMR experiment.[16]

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8 to 64 scans are typically sufficient.

-

Spectral Width: Approximately 10-15 ppm.

-

-

Processing: The FID is processed similarly to the ¹³C NMR data.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Method:

-

Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination and fragmentation studies of alkaloids.[6]

-

Ionization Mode: Positive ion mode is typically employed for alkaloids due to the basic nature of the nitrogen atom.

-

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to obtain a fragmentation pattern. The collision energy is varied to control the extent of fragmentation.

-

-

Data Analysis: The accurate mass is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: A solution of this compound in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

Instrumentation and Method:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Biosynthesis of this compound

This compound, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The following diagram illustrates the general biosynthetic pathway leading to the formation of the quinolizidine skeleton.[1][17][18][19][20]

Caption: Biosynthetic pathway of this compound from L-Lysine.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C15H23NO2 | CID 9548786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. pharmdguru.com [pharmdguru.com]

- 16. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

An In-depth Technical Guide on the Putative Mechanism of Action of Nupharidine as a Dopamine Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a technical guide based on the current, limited scientific literature regarding the direct interaction of nupharidine with dopamine (B1211576) receptors. As of this writing, there is a notable scarcity of published, peer-reviewed studies providing quantitative data on the binding affinity and functional antagonism of this compound at dopamine receptor subtypes. Consequently, this guide presents a hypothetical mechanism of action, drawing inferences from the pharmacology of structurally related alkaloids and outlining the requisite experimental protocols to validate these hypotheses.

Introduction to this compound and Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes within the CNS, including motor control, motivation, reward, and cognition. They are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.

Hypothetical Mechanism of Action of this compound as a Dopamine Receptor Antagonist

Based on the pharmacology of other alkaloids with CNS activity, it is plausible that this compound may act as an antagonist at dopamine receptors, particularly the D2-like subtypes, which are common targets for antipsychotic medications. The proposed mechanism involves the competitive binding of this compound to the orthosteric binding site of the dopamine D2 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This would lead to an attenuation of the downstream signaling cascade.

The canonical signaling pathway for a D2 receptor antagonist like this compound would involve the following steps:

-

Binding: this compound binds to the D2 receptor.

-

Inhibition of G-protein coupling: This binding prevents the conformational change necessary for the receptor to couple with and activate the inhibitory G-protein, Gαi/o.

-

Adenylyl Cyclase Activity: As Gαi/o is not activated, it cannot inhibit adenylyl cyclase. This results in a disinhibition of adenylyl cyclase, leading to the continued conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: The lack of a decrease in cAMP levels prevents the subsequent downstream effects that would normally be triggered by D2 receptor activation, such as the modulation of protein kinase A (PKA) activity and ion channel function.

Diagram of the Hypothesized D2 Receptor Antagonist Signaling Pathway for this compound

References

- 1. Buy this compound (EVT-446935) | 468-89-3 [evitachem.com]

- 2. This compound | C15H23NO2 | CID 9548786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of desoxythis compound hydrochloride in the central nervous system of experimental animals (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of desoxythis compound hydrochloride in the central nervous system of cats (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Nupharidine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nupharidine, a quinolizidine (B1214090) alkaloid derived from aquatic plants of the Nuphar genus, represents a class of bioactive compounds with significant therapeutic potential. While research on the specific parent compound, this compound, is limited, its derivatives and related Nuphar alkaloids have demonstrated promising activities across several key areas of pharmacology. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound and its analogs, focusing on anticancer, anti-inflammatory, neuroprotective, and antiparasitic applications. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.

Core Therapeutic Areas and Molecular Targets

Preclinical research has identified several key therapeutic areas where Nuphar alkaloids, particularly dimeric sesquiterpene thioalkaloids like 6,6'-dihydroxythiobithis compound (DTBN) and 6-hydroxythiobithis compound, exhibit significant bioactivity. The primary molecular targets implicated in these effects are summarized below.

Oncology

Nuphar alkaloids have shown potent anticancer effects, primarily through the induction of apoptosis, inhibition of metastatic colonization, and modulation of key survival pathways.

-

Induction of Apoptosis: Certain Nuphar alkaloids are capable of inducing rapid, caspase-dependent apoptosis in various cancer cell lines, including leukemia, lymphoma, and carcinomas.[1][2] This process is initiated through a novel mechanism that involves the release of cytochrome c from mitochondria, independent of the BAX/BAK pathway.[2]

-

Inhibition of NF-κB: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell survival and proliferation. The derivative 6-hydroxythiobithis compound has been shown to significantly inhibit NF-κB activation, which may sensitize cancer cells to chemotherapy.[1]

-

Anti-Metastatic Activity: Thioalkaloids such as 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound have demonstrated strong inhibitory activity against the colonization of B16 melanoma cells in vitro.[1]

Inflammation and Immunology

The anti-inflammatory properties of Nuphar alkaloids are primarily linked to their ability to suppress key inflammatory signaling pathways and cytokine production.

-

NF-κB Inhibition: DTBN is a known inhibitor of the NF-κB pathway, a central mediator of inflammation.[3] This inhibition has been observed to reduce the production of pro-inflammatory cytokines.[3]

-

Cytokine Modulation: The related alkaloid, deoxythis compound (B73899) (DON), has been shown to possess immunosuppressive properties by inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) by macrophages.[4]

-

Protein Kinase C (PKC) Inhibition: DTBN acts as an inhibitor of Protein Kinase C (PKC) isoforms, particularly the conventional isoforms PKCα and PKCγ.[5][6] Since PKC is involved in NF-κB signaling, this represents a potential upstream mechanism for its anti-inflammatory effects.[5]

Neuroprotection

While direct evidence for this compound is sparse, related compounds suggest a potential role in neuroprotection through modulation of central nervous system pathways.

-

Adrenergic System Modulation: Studies on desoxythis compound hydrochloride (DN) suggest an inhibitory effect on the central nervous system, likely involving adrenergic neurons.[4]

-

Dopamine (B1211576) Receptor Interaction (Hypothesized): Some aporphine (B1220529) alkaloids, which share structural similarities, are known to act as dopamine receptor antagonists.[7][8] However, specific binding affinities for this compound or its direct derivatives have not been reported.

-

Acetylcholinesterase Inhibition (Hypothesized): While not directly demonstrated for this compound, other plant-derived alkaloids with similar structural motifs have been identified as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy.

Antiparasitic Activity

Nuphar alkaloids have demonstrated activity against protozoan parasites, with cysteine proteases identified as a key target.

-

Cysteine Protease Inhibition: DTBN has been shown to inhibit cysteine proteases, with a notable selectivity for Cathepsin S.[3][9][10] These enzymes are crucial for the survival and virulence of parasites like Leishmania. Docking studies suggest that the thiaspirane ring of DTBN may interact with the cysteine residue in the active site of these proteases.[10] This activity is believed to contribute to its efficacy against Leishmania major.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of various Nuphar alkaloids. The majority of the data pertains to this compound derivatives rather than the parent compound itself.

| Alkaloid | Target/Assay | Cell Line/Organism | IC50 Value | Reference(s) |

| 6-hydroxythiobithis compound | Anti-metastatic (in-vitro colonization) | B16 Melanoma | 0.029 µM | [1] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Anti-metastatic (in-vitro colonization) | B16 Melanoma | 0.087 µM | [1] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cytotoxicity | U937 (AML) | See reference[11] | [11] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cytotoxicity | HL60 (AML) | See reference[11] | [11] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cytotoxicity | KG-1a (AML) | See reference[11] | [11] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cysteine Protease Inhibition (Cathepsin S) | - | 3.2 µM | [9][10] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cysteine Protease Inhibition (Cathepsin L) | - | 13.2 µM | [9][10] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cysteine Protease Inhibition (Papain) | - | 70.4 µM | [9][10] |

| 6,6'-dihydroxythiobithis compound (DTBN) | Cysteine Protease Inhibition (Cathepsin B) | - | 1359.4 µM | [9][10] |

Table 1: Summary of IC50 values for Nuphar alkaloids.

| Alkaloid | PKC Isoform | IC50 Value (nM) | Reference(s) |

| 6,6'-dihydroxythiobithis compound (DTBN) | PKCα | 104 ± 1.07 | [5][6] |

| 6,6'-dihydroxythiobithis compound (DTBN) | PKCγ | 123 ± 1.15 | [5][6] |

| 6,6'-dihydroxythiobithis compound (DTBN) | PKCδ | 213 ± 1.10 | [5][6] |

| 6,6'-dihydroxythiobithis compound (DTBN) | PKCε | 352 ± 1.12 | [5][6] |

| 6,6'-dihydroxythiobithis compound (DTBN) | PKCζ | 418 ± 1.13 | [5][6] |

Table 2: IC50 values of DTBN for Protein Kinase C (PKC) isoforms.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Nuphar alkaloids and a general workflow for identifying their therapeutic targets.

Caption: NF-κB signaling pathway and points of inhibition by Nuphar alkaloids.

Caption: Apoptosis induction pathway by 6-hydroxythiobithis compound (6HTBN).

Caption: General workflow for identifying therapeutic targets of Nuphar alkaloids.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives. These are generalized protocols and may require optimization for specific cell lines or targets.

Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the Trypan Blue dye, while dead cells do not.

-

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer and coverslip

-

Light microscope

-

Micropipettes and tips

-

-

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.

-

Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.

-

Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.

-

Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer with a coverslip in place.

-

Cell Counting: Under a light microscope, count the viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares of the hemocytometer grid.

-

Calculation:

-

Total Cells/mL = (Average total cells per large square) x Dilution Factor (2) x 10⁴

-

Percent Viability (%) = (Number of viable cells / Number of total cells) x 100

-

-

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

-

-

Procedure:

-

Induce Apoptosis: Treat cells with the Nuphar alkaloid at various concentrations and for the desired time. Include untreated and vehicle controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

NF-κB Activation Analysis (Western Blot for IκBα Degradation)

This protocol assesses NF-κB activation by measuring the phosphorylation and subsequent degradation of its inhibitor, IκBα.

-

Materials:

-

Treated and control cells

-

LPS or TNF-α (for stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Pre-treat cells with the Nuphar alkaloid for a specified time, then stimulate with an NF-κB activator (e.g., 1 µg/mL LPS for 30-60 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IκBα) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.

-

Analysis: Quantify band intensity and normalize to a loading control (β-actin). A decrease in total IκBα and an increase in phospho-IκBα indicate NF-κB activation, which would be inhibited by an active compound.

-

In Vitro Cysteine Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified cysteine protease enzyme.

-

Materials:

-

Purified cysteine protease (e.g., Cathepsin S)

-

Fluorogenic substrate specific for the protease

-

Assay buffer (e.g., 50 mM sodium phosphate, 2 mM EDTA, pH 6.2)

-

DTT (for enzyme activation)

-

Nuphar alkaloid stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Enzyme Activation: Pre-activate the cysteine protease (e.g., 4-5 µM) in assay buffer containing DTT (e.g., 1 mM) for 30 minutes.

-

Inhibitor Preparation: Prepare serial dilutions of the Nuphar alkaloid in the assay buffer. Include a vehicle control (DMSO).

-

Pre-incubation: In the wells of the 96-well plate, add the activated enzyme and the diluted inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion and Future Directions

The alkaloids derived from the Nuphar genus, particularly dimeric thioalkaloids like DTBN, are pleiotropic molecules that modulate multiple key signaling pathways relevant to cancer, inflammation, and parasitic diseases. The primary therapeutic targets identified include the NF-κB and apoptosis pathways, Protein Kinase C, and parasitic cysteine proteases. While quantitative data for the parent this compound compound is scarce, its derivatives show potent activity, often in the low micromolar to nanomolar range.

Future research should focus on:

-

Systematic Screening: Evaluating this compound and a wider range of its synthetic derivatives against a broader panel of therapeutic targets, including dopamine receptors, adrenergic receptors, and acetylcholinesterase, to validate hypothesized activities.

-

Mechanism of Action: Further elucidating the precise molecular interactions, particularly the novel BAX/BAK-independent mechanism of apoptosis and the specific interactions within the NF-κB and PKC signaling cascades.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to optimize potency and selectivity for specific targets, thereby improving the therapeutic index.

This guide provides a foundational resource for the continued exploration of this compound and its derivatives as a promising source of novel therapeutic agents.

References

- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. revvity.com [revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. NF-κB reporter assay [bio-protocol.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of Nupharidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a quinolizidine (B1214090) alkaloid from the Nuphar (yellow water lily) species, is a member of a large family of structurally complex natural products. While this compound itself has demonstrated limited biological activity in several assays, its dimeric and hydroxylated derivatives, such as 6,6'-dihydroxythiobithis compound (DTBN), exhibit potent and diverse pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities and pharmacological profile of this compound, with a comparative analysis of its more active derivatives. We present a detailed summary of the quantitative data, experimental protocols for key assays, and an exploration of the underlying mechanisms of action, including the inhibition of critical signaling pathways like NF-κB. This document aims to serve as a valuable resource for researchers in pharmacology and drug discovery, highlighting the therapeutic potential of the nuphar alkaloid scaffold and identifying areas for future investigation.

Introduction to this compound

This compound is a sesquiterpenoid quinolizidine alkaloid found in plants of the Nuphar genus.[1] It belongs to a class of monomeric Nuphar alkaloids which are biosynthetically derived from both the lysine (B10760008) and mevalonate (B85504) pathways.[2] While of significant interest due to its unique chemical structure, research has shown that this compound itself possesses relatively weak biological activity.[3] However, its dimeric thioalkaloid derivatives, notably 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound (DTBN), have emerged as potent bioactive molecules with significant anti-inflammatory, anti-cancer, and anti-parasitic properties.[4][5][6] This guide will synthesize the available pharmacological data on this compound and provide a detailed examination of its more active structural analogs to illuminate the therapeutic potential of this alkaloid family.

Biological Activities

The biological activities of this compound are modest when compared to its dimeric derivatives. The presence of a 6-hydroxyl group and the dimeric structure appear to be critical for potent bioactivity.[3][7]

Anti-Metastatic and Cytotoxic Activity

Studies on B16 melanoma cells have shown that monomeric sesquiterpene alkaloids like this compound and deoxythis compound (B73899) are poor inhibitors of cancer cell invasion.[4] In contrast, the hydroxylated dimeric alkaloids 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound show strong inhibitory activity against the colonization of B16 melanoma cells in vitro.[7]

Immunosuppressive Activity

This compound and deoxythis compound, at a concentration of 1 µM, showed no significant impact on the production of anti-sheep erythrocyte plaque-forming cells (PFC) in mouse splenocytes, indicating a lack of immunosuppressive activity at this concentration.[4]